molecular formula C13H26O7 B14601598 Carbonic acid--(3-ethyloxetan-3-yl)methanol (1/2) CAS No. 60763-95-3

Carbonic acid--(3-ethyloxetan-3-yl)methanol (1/2)

Cat. No.: B14601598
CAS No.: 60763-95-3
M. Wt: 294.34 g/mol
InChI Key: HUICWGVINPKPTI-UHFFFAOYSA-N
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Description

Carbonic acid–(3-ethyloxetan-3-yl)methanol (1/2) is a chemical compound with the molecular formula C6H12O2 It is a type of oxetane derivative, which is a class of organic compounds containing a four-membered ring with three carbon atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of carbonic acid–(3-ethyloxetan-3-yl)methanol (1/2) involves the reaction of carbonic acid with (3-ethyloxetan-3-yl)methanol. One common method is the frontal polymerisation technique, where the frontal polymerisation formulation is prepared with bisphenol A diglycidyl ether and (3-ethyloxetan-3-yl)methanol in a molar ratio of 100:40, respectively. The reaction is catalyzed by 2 mol% of triphenylphosphine and 1 mol% of iodine-aluminum complex .

Industrial Production Methods

In industrial settings, the production of carbonic acid–(3-ethyloxetan-3-yl)methanol (1/2) typically involves large-scale synthesis using similar frontal polymerisation techniques. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and catalyst concentration to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Carbonic acid–(3-ethyloxetan-3-yl)methanol (1/2) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.

    Reduction: Reduction reactions can convert the compound into simpler alcohols.

    Substitution: The oxetane ring can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can react with the oxetane ring under mild conditions.

Major Products Formed

The major products formed from these reactions include various oxetane derivatives, alcohols, and substituted oxetanes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Carbonic acid–(3-ethyloxetan-3-yl)methanol (1/2) has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of carbonic acid–(3-ethyloxetan-3-yl)methanol (1/2) involves its ability to undergo polymerisation and form stable polymers. The oxetane ring opens under specific conditions, leading to the formation of a polymer chain. This process is catalyzed by various initiators and catalysts, which facilitate the ring-opening and subsequent polymerisation reactions .

Comparison with Similar Compounds

Similar Compounds

    (3-ethyloxetan-3-yl)methanol: A similar compound with a simpler structure, used in similar applications.

    Bisphenol A diglycidyl ether: Another compound used in polymerisation reactions, often combined with (3-ethyloxetan-3-yl)methanol.

Uniqueness

Carbonic acid–(3-ethyloxetan-3-yl)methanol (1/2) is unique due to its combination of the oxetane ring and carbonic acid moiety, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of advanced materials and polymers with specific characteristics .

Properties

CAS No.

60763-95-3

Molecular Formula

C13H26O7

Molecular Weight

294.34 g/mol

IUPAC Name

carbonic acid;(3-ethyloxetan-3-yl)methanol

InChI

InChI=1S/2C6H12O2.CH2O3/c2*1-2-6(3-7)4-8-5-6;2-1(3)4/h2*7H,2-5H2,1H3;(H2,2,3,4)

InChI Key

HUICWGVINPKPTI-UHFFFAOYSA-N

Canonical SMILES

CCC1(COC1)CO.CCC1(COC1)CO.C(=O)(O)O

Origin of Product

United States

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